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Compound of Interest

Compound Name: (+)-alpha-Santalene

Cat. No.: B1253104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

sesquiterpenoid (+)-α-santalene. The information presented herein is essential for the

identification, characterization, and quality control of this important natural compound, which is

a significant contributor to the characteristic aroma of sandalwood oil. This document collates

data from mass spectrometry and nuclear magnetic resonance, outlines general experimental

protocols, and visualizes the analytical workflow.

Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a

cornerstone technique for the identification of volatile compounds like (+)-α-santalene. The

electron ionization (EI) mass spectrum of α-santalene is characterized by a specific

fragmentation pattern that serves as a molecular fingerprint.

Data Presentation
The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative

abundances observed in the electron ionization mass spectrum of α-santalene.[1][2][3]
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m/z Relative Abundance (%)

41 60.50

69 41.50

94 99.99

95 48.00

121 39.00

Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Introduction: The sample, typically an essential oil or a solution of the isolated

compound, is injected into the GC inlet.

Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the

components of the sample based on their volatility and interaction with the stationary phase.

The oven temperature is programmed to ramp up to allow for the sequential elution of

compounds.

Mass Spectrometry: As compounds elute from the GC column, they enter the mass

spectrometer's ion source, where they are fragmented. The mass analyzer separates the

resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon

skeleton and the chemical environment of the hydrogen atoms in (+)-α-santalene.

Data Presentation
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The following tables present the ¹H and ¹³C NMR chemical shift assignments for (+)-α-

santalene. This data is based on spectra run in deuterated chloroform (CDCl₃). A characteristic

singlet at δ 1.68 ppm in the ¹H NMR spectrum is indicative of the geminal methyl groups.[1]

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.12 t 1H H-10

~2.00 m 2H H-9

~1.95 m 2H H-8

~1.70 s 3H CH₃-15

1.68 s 3H CH₃-14

~1.60 m 1H H-5

~1.45 m 1H H-4

~1.25 m 1H H-3α

~1.15 m 1H H-6

~1.05 s 3H CH₃-12

~0.85 s 3H CH₃-13

~0.75 m 1H H-3β

~0.50 m 1H H-2

Note: The chemical shifts and multiplicities are interpreted from spectral data. Exact values

may vary slightly based on experimental conditions.

¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

~131.5 C C-11

~124.8 CH C-10

~53.0 CH C-2

~49.0 C C-1

~41.0 CH₂ C-5

~40.0 CH C-6

~35.0 CH₂ C-4

~34.0 CH₂ C-8

~29.0 CH₃ C-13

~26.0 C C-7

~25.8 CH₃ C-15

~23.0 CH₂ C-9

~22.0 CH₂ C-3

~17.8 CH₃ C-14

~15.0 CH₃ C-12

Note: The chemical shifts are interpreted from spectral data. Exact values may vary slightly

based on experimental conditions.

Experimental Protocol
Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for

¹³C NMR.

Sample Preparation: The purified (+)-α-santalene is dissolved in deuterated chloroform

(CDCl₃).
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Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For

¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can

be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such

as COSY, HSQC, and HMBC are used to establish connectivities and confirm assignments.

Infrared (IR) Spectroscopy
At the time of this writing, a publicly available, experimentally determined infrared spectrum

specifically for (+)-α-santalene could not be located in the surveyed scientific literature and

databases. For related compounds, Attenuated Total Reflectance-Fourier Transform Infrared

(ATR-FTIR) spectroscopy is a common analytical technique. Generally, the IR spectrum of a

sesquiterpene hydrocarbon like α-santalene would be expected to show characteristic C-H

stretching and bending vibrations for both sp² and sp³ hybridized carbons.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like (+)-α-santalene.

Caption: General workflow for the isolation and spectroscopic characterization of (+)-α-

santalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1253104#spectroscopic-data-nmr-ms-ir-of-alpha-
santalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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